molecular formula C9H11BrN2O B3106462 [2-(4-Bromophenyl)ethyl]urea CAS No. 158893-30-2

[2-(4-Bromophenyl)ethyl]urea

Cat. No.: B3106462
CAS No.: 158893-30-2
M. Wt: 243.1 g/mol
InChI Key: GGWVITFHXANSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Bromophenyl)ethyl]urea ( 158893-30-2) is a urea derivative of high interest in scientific research, featuring a 4-bromophenyl group attached via an ethyl spacer to the urea functional group. With a molecular formula of C9H11BrN2O and a molecular weight of 243.10 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry. The electron-withdrawing bromine atom on the phenyl ring influences the compound's electronic properties and enhances its stability, making it a valuable intermediate for the construction of more complex molecules. In research applications, this compound is utilized as a core structure in the exploration of biologically active agents. Studies suggest that derivatives of this compound have been investigated for various biological activities, including potential anticancer properties. Some related urea derivatives have been shown to inhibit enzymes like topoisomerase I and II, which are critical for DNA replication, and to induce cell cycle arrest and apoptosis in certain cancer cell lines. The compound's structure allows it to engage in extensive hydrogen bonding, a property that is also relevant in materials science for the design of supramolecular structures. The product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. For comprehensive handling and safety information, please refer to the relevant Material Safety Data Sheet.

Properties

IUPAC Name

2-(4-bromophenyl)ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)5-6-12-9(11)13/h1-4H,5-6H2,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWVITFHXANSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Bromophenyl)ethyl]urea typically involves the reaction of 4-bromophenylacetonitrile with an appropriate amine under controlled conditions. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity and scalability.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: [2-(4-Bromophenyl)ethyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, [2-(4-Bromophenyl)ethyl]urea is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of [2-(4-Bromophenyl)ethyl]urea depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

N-(4-Bromophenyl)urea

Structural Differences : Lacks the ethyl spacer, with the urea group directly bonded to the 4-bromophenyl ring.
Key Data :

  • Crystallography: Crystallizes in the monoclinic space group P2₁, with structural similarities to N-phenylurea derivatives .
  • Applications : Simpler structure makes it a model compound for studying hydrogen-bonding patterns in urea-based crystals.

Comparison: The absence of the ethyl chain reduces conformational flexibility compared to [2-(4-Bromophenyl)ethyl]urea. This likely diminishes solubility in non-polar solvents and alters aggregation behavior in solid-state structures.

N,N'-Bisthis compound (2b)

Structural Differences : Dimeric analog with two 4-bromophenyl ethyl groups.
Key Data :

  • Molecular Weight : 424.9859 g/mol (HRMS) .
  • NMR : ¹H NMR (δ 7.42, 7.05 ppm for aromatic protons; δ 3.42–3.37 ppm for ethyl-CH₂) .
  • Synthesis : Prepared via oxovanadium(V)-catalyzed reactions, highlighting catalytic versatility for urea formation .

This could improve thermal stability or binding affinity in supramolecular systems.

N-(2-Bromoethyl)-N'-(4-fluorophenyl)urea

Structural Differences : Contains a bromoethyl group and a 4-fluorophenyl substituent.
Key Data :

  • Molecular Formula : C₉H₁₀BrFN₂O (MW: 261.09 g/mol) .
  • Synonym: 1-(2-Bromoethyl)-3-(4-fluorophenyl)urea .

The bromoethyl group may serve as a reactive site for further functionalization, unlike the inert ethyl chain in this compound.

N-(4-Bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea

Structural Differences : Incorporates a pyridyl ring with chloro and trifluoromethyl groups.
Key Data :

  • Functional Groups : Chloro and CF₃ groups add steric bulk and electronic complexity .

Comparison :
The pyridyl moiety introduces nitrogen-based Lewis basicity, enabling coordination to metals or participation in acid-base reactions. The CF₃ group enhances lipophilicity, which could improve membrane permeability in drug design.

Methyl 2-(4-Bromophenyl)acetate

Structural Differences : Ester derivative lacking the urea group.
Key Data :

  • Regulatory Compliance : USP/EMA/JP/BP-certified reference material for pharmaceutical applications .

Comparison :
The ester group (-COOCH₃) replaces the urea moiety, shifting reactivity toward hydrolysis or transesterification. This compound is primarily a synthetic intermediate, unlike urea derivatives designed for hydrogen-bond-driven applications.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Data/Applications References
This compound C₉H₁₁BrN₂O 243.10 (calc.) 4-Bromophenyl, ethyl, urea Model compound for urea studies -
N-(4-Bromophenyl)urea C₇H₇BrN₂O 215.05 (calc.) 4-Bromophenyl, urea Monoclinic crystals, P2₁ group
N,N'-Bisthis compound C₁₈H₂₀Br₂N₂O 424.99 Dual 4-bromophenyl ethyl, urea HRMS: 424.9856; catalytic synthesis
N-(2-Bromoethyl)-N'-(4-fluorophenyl)urea C₉H₁₀BrFN₂O 261.09 Bromoethyl, 4-fluorophenyl, urea Potential alkylating agent
Methyl 2-(4-Bromophenyl)acetate C₉H₉BrO₂ 229.07 4-Bromophenyl, methyl ester Pharmaceutical reference material

Biological Activity

[2-(4-Bromophenyl)ethyl]urea is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 158893-30-2, features a bromophenyl group linked to an ethyl urea moiety, which contributes to its unique chemical properties and biological interactions.

The synthesis of this compound typically involves the reaction of 4-bromophenylacetonitrile with an appropriate amine. One common method employs the nucleophilic addition of amines to potassium isocyanate in aqueous conditions, avoiding organic co-solvents. This approach not only ensures high yields but also maintains the purity of the final product.

The biological activity of this compound is largely dependent on its interactions with various biological targets, including enzymes and receptors. The presence of the bromine atom in the phenyl group can enhance these interactions, potentially leading to therapeutic effects in various disease models. The compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties, making it a valuable candidate for further research .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a compound derived from this structure was shown to inhibit topoisomerase I and II enzymes, which are critical for DNA replication and repair. In vitro assays demonstrated that this derivative exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and FaDu cells, with IC50 values as low as 1.73 μM .

Case Study: Topoisomerase Inhibition

A detailed investigation into the anticancer effects revealed that this compound derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis through increased levels of cleaved caspase-3. The molecular docking studies indicated that these compounds fit well into the active sites of topoisomerases, suggesting a strong binding affinity that could be exploited in drug design .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It was found to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation, while sparing COX-1, which is crucial for maintaining gastric mucosa integrity. This selectivity could lead to fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeatureAnticancer Activity (IC50)Selectivity for COX-2
This compoundBromine atom1.73 μMHigh
[2-(4-Chlorophenyl)ethyl]ureaChlorine atom5.00 μMModerate
[2-(4-Fluorophenyl)ethyl]ureaFluorine atom10.00 μMLow

This table illustrates that the presence of bromine in this compound contributes to its enhanced anticancer activity compared to its chlorinated and fluorinated counterparts.

Q & A

Q. Table 1. Comparative Synthetic Routes

MethodYield (%)Purity (HPLC)Key AdvantageReference
Benzamide-urea route73>98%Scalable, minimal byproducts
Isocyanate coupling6595Modular functionalization

Q. Table 2. NMR Assignments

Proton/Carbonδ (ppm)Assignment
1H: 7.42Aromatic H (Br-C₆H₄)
13C: 157.5Urea carbonyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Bromophenyl)ethyl]urea
Reactant of Route 2
Reactant of Route 2
[2-(4-Bromophenyl)ethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.